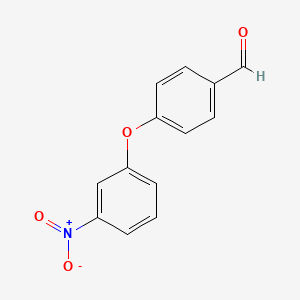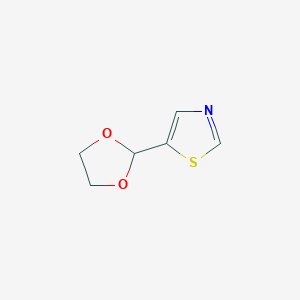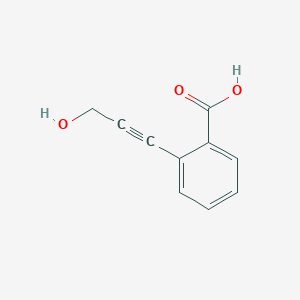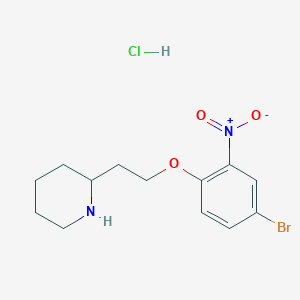![molecular formula C5H9NO B1441835 6-Oxa-1-azaspiro[3.3]heptan CAS No. 1046153-00-7](/img/structure/B1441835.png)
6-Oxa-1-azaspiro[3.3]heptan
Übersicht
Beschreibung
6-Oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1046153-00-7 . It has a molecular weight of 99.13 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.3]heptane .
Synthesis Analysis
The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 .Chemical Reactions Analysis
Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.3]heptane is stored at room temperature . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Strukturelle Alternative zu Morpholin
6-Oxa-1-azaspiro[3.3]heptan: wurde als wertvolle strukturelle Alternative zu Morpholin in der medizinischen Chemie vorgeschlagen . Seine einzigartige Struktur kann genutzt werden, um die pharmakokinetischen Eigenschaften von Arzneimittelmolekülen zu verbessern und ein Gleichgewicht zwischen Lipophilie und Wasserlöslichkeit zu schaffen, das für die Absorption und Verteilung von Arzneimitteln entscheidend ist.
Krebsforschung: Hemmung des NQO1-Enzyms
In der Krebsforschung wurde diese Verbindung auf ihr Potenzial untersucht, mit höherer Affinität an die aktive Stelle der NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1) zu binden . NQO1 ist ein Enzym, das in Krebszelllinien überexprimiert wird, und seine Hemmung könnte zur Entwicklung neuer Krebstherapien führen.
Organische Synthese: Spirozyklische Oxetanbildung
Die Synthese von spirozyklischen Oxetanen, einschließlich This compound, ist in der organischen Chemie von Bedeutung. Diese Verbindungen können als Zwischenprodukte bei der Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien, verwendet werden .
Arzneimittelforschung: Metabolische Robustheit
This compound: zeichnet sich durch seine metabolische Robustheit im Vergleich zu Carbonyl-Alternativen aus . Diese Eigenschaft macht es zu einem attraktiven Kandidaten für Arzneimittelforschungsvorhaben, da es zur Entwicklung von Arzneimitteln mit verbesserter Stabilität und längerer Halbwertszeit im menschlichen Körper führen könnte.
Heterocyclische Chemie: Alicyclische Ring-Fusionierte Benzimidazole
Die Verbindung wurde bei der ersten Fusion des spirozyklischen Oxetan-Motivs auf Heterocyclen verwendet, um alicyclische ring-fusionierte Benzimidazole herzustellen . Diese Anwendung ist entscheidend für die Entwicklung neuer Materialien mit potenziellen elektronischen, optischen und mechanischen Eigenschaften.
Bindungsaffinitätserhöhung: Wasserstoffbrückenbindungskapazität
Aufgrund seiner Wasserstoffbrückenbindungskapazität kann This compound verwendet werden, um die Bindungsaffinitäten in molekularen Designs zu verbessern . Dies ist besonders nützlich bei der Entwicklung von Enzyminhibitoren, bei denen präzise molekulare Wechselwirkungen für die Wirksamkeit erforderlich sind.
Pharmazeutische Zwischenprodukte: Synthese von Sulfonatsalzen
Es wird auch bei der Synthese von Sulfonatsalzen verwendet, die wertvolle Zwischenprodukte in der pharmazeutischen und chemischen Synthese sind . Diese Zwischenprodukte spielen eine entscheidende Rolle in verschiedenen Synthesewegen, die zu den endgültigen Arzneimittelsubstanzen führen.
Materialwissenschaft: Design neuartiger konjugierter kleiner Moleküle
Schließlich ist This compound in der Materialwissenschaft an der Gestaltung und Synthese neuartiger konjugierter und nicht konjugierter kleiner Moleküle beteiligt . Diese Moleküle sind wichtig für die Herstellung neuer Materialien mit spezifischen Eigenschaften für Elektronik und Photonik.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Oxa-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, 6-Oxa-1-azaspiro[3.3]heptane can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 6-Oxa-1-azaspiro[3.3]heptane on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating these pathways, 6-Oxa-1-azaspiro[3.3]heptane can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 6-Oxa-1-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound has also been found to interact with DNA, leading to changes in gene expression. These interactions can result in the activation of transcription factors that regulate the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxa-1-azaspiro[3.3]heptane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term studies have shown that prolonged exposure to 6-Oxa-1-azaspiro[3.3]heptane can lead to sustained changes in cellular function, such as increased resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of 6-Oxa-1-azaspiro[3.3]heptane vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
6-Oxa-1-azaspiro[3.3]heptane is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for detoxifying reactive oxygen species. By modulating the activity of these enzymes, 6-Oxa-1-azaspiro[3.3]heptane can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 6-Oxa-1-azaspiro[3.3]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds with cellular components .
Subcellular Localization
6-Oxa-1-azaspiro[3.3]heptane is primarily localized in the cytoplasm and mitochondria of cells. Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes involved in oxidative phosphorylation. Additionally, post-translational modifications, such as phosphorylation, can direct 6-Oxa-1-azaspiro[3.3]heptane to specific cellular compartments, enhancing its biochemical activity .
Eigenschaften
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIWQHRWPXARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716720 | |
| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046153-00-7 | |
| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)



![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

